5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide
Description
5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group (N-ethyl) and at the 5-position with a (4-chlorophenyl)sulfinyl moiety. The sulfinyl group (-S(O)-) introduces chirality, which may influence its biological activity and pharmacokinetic properties. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities. Its synthesis typically involves coupling reactions between thiadiazole intermediates and sulfinyl-containing aryl halides, followed by functionalization of the carboxamide group .
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-ethylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-2-13-10(16)9-11(18-15-14-9)19(17)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJDEFCXIEJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160684 | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306977-05-9 | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306977-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring. The intermediate compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to modify the sulfinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may act as a carbonic anhydrase inhibitor, affecting various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide can be contextualized by comparing it with structurally analogous compounds, particularly those sharing the 1,2,3-thiadiazole scaffold or chlorophenyl substituents. Below is a detailed analysis:
Structural Analogues with 1,2,3-Thiadiazole Cores
5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives :
A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives substituted with piperazine or piperidine rings demonstrated enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example, derivative 4e (IC50 = 6.80 µg/mL for MCF-7) and 4i (IC50 = 7.56 µg/mL for HepG2) outperformed 5-fluorouracil (5-FU, IC50 = 6.80–7.56 µg/mL) . In contrast, the sulfinyl group in the target compound may improve metabolic stability but requires evaluation against these cell lines for direct potency comparisons.- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound (MW = 360.45 g/mol) shares a thiadiazole-carboxamide backbone but incorporates a triazole ring and methylphenyl substituents.
Compounds with Chlorophenyl Substituents
- Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate: This imidazole-based compound exhibited strong sirtuin inhibition in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide score = −12.3) compared to reference inhibitors. The 4-chlorophenyl group likely enhances hydrophobic interactions with enzyme active sites, a feature shared with the target compound. However, the imidazole core may offer different hydrogen-bonding capabilities than the thiadiazole ring .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :
As part of a c-Met inhibitor scaffold, this triazole derivative showed potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells. The trifluoromethyl group enhances electronegativity and metabolic resistance, whereas the sulfinyl group in the target compound may provide stereospecific binding advantages .
Antifungal and Antimicrobial Analogues
- Acyl-Hydrazone Derivatives (TH1–TH10): Compounds featuring 5-(4-chlorophenyl)-1H-tetrazole cores demonstrated fungicidal activity against Candida spp., with MIC80 values comparable to fluconazole. For example, TH3–TH7 showed MFC values of 16–32 µg/mL.
Thiophene Derivatives with Chlorophenyl Groups :
Thiophene-based compounds, such as 19b (IC50 = 2.1 µM against MCF-7), outperformed doxorubicin (IC50 = 4.2 µM). The 4-chlorophenyl moiety in these compounds enhances lipophilicity, a property shared with the target compound, but the thiophene ring may confer distinct electronic properties .
Key Data Tables
Table 1: Comparative Anticancer Activity of Selected Analogues
*Data pending further experimental validation.
Table 2: Physicochemical Properties
*Predicted using ChemDraw; †Estimated based on sulfinyl group contributions.
Biological Activity
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide is a synthetic compound with a thiadiazole ring structure known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and microbial infections. The unique chemical properties conferred by the sulfinyl and chlorophenyl groups enhance its biological efficacy.
Chemical Structure
The compound features:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Sulfinyl Group : Enhances reactivity and biological activity.
- Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Key Findings:
- Cytotoxicity : The compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, related compounds have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating strong anticancer effects .
- Mechanism of Action : Studies indicate that treatment with thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Apoptosis induction |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 | 5.36 | Cell cycle arrest at S phase |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazoles are known for their broad-spectrum activity against bacteria and fungi.
Research Insights:
- Some derivatives have demonstrated effectiveness against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often linked to their structural components. Modifications in the substituents on the thiadiazole ring can significantly influence their potency.
Notable SAR Observations:
- The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
- Alterations in alkyl chain length or branching can affect lipophilicity and cellular uptake.
Study on Cytotoxicity
In a recent study evaluating various thiadiazole derivatives, researchers found that specific substitutions led to enhanced activity against cancer cell lines. For example:
- A compound with an ethoxy group showed a fourfold increase in activity when compared to its para-substituted analog .
In Vivo Studies
In vivo studies using tumor-bearing mouse models have demonstrated that certain thiadiazole derivatives effectively target tumor cells, providing insights into their pharmacokinetic profiles and therapeutic potential .
Q & A
Q. What are the key steps in synthesizing 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Step 1 : Condensation of 4-chlorothiophenol with a sulfinylating agent (e.g., SOCl₂ or DMSO) to form the sulfoxide intermediate.
- Step 2 : Cyclization with ethyl isocyanate to construct the thiadiazole ring.
- Step 3 : Carboxamide formation via coupling with N-ethylamine.
Intermediate characterization should include ¹H/¹³C NMR (to confirm sulfinyl group orientation), IR spectroscopy (C=O and S=O stretching bands at ~1650 cm⁻¹ and ~1050 cm⁻¹, respectively), and HPLC purity analysis (>95% purity threshold). Yield optimization may require solvent screening (e.g., DMF vs. THF) .
Q. How can researchers address low aqueous solubility of this compound during in vitro assays?
- Methodological Answer :
- Use co-solvents (e.g., DMSO at ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility.
- Prepare liposomal formulations for cell-based studies by mixing with phosphatidylcholine (70:30 molar ratio) and sonicating for 15 min at 37°C.
- Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the sulfoxide group’s stereochemical stability in this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate energy barriers for sulfoxide inversion.
- Simulate temperature-dependent stereochemical stability using molecular dynamics (MD) with explicit solvent models (e.g., water or DMSO).
- Cross-validate predictions with variable-temperature NMR (VT-NMR) to detect coalescence temperatures for diastereotopic protons .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Methodological Answer :
- Use Box-Behnken or central composite designs to test variables:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst (e.g., Pd(OAc)₂) | 0.5–2 mol% |
| Reaction time | 6–24 h |
- Analyze responses (yield, purity) via response surface methodology (RSM) .
- Example outcome: A 15% yield increase at 80°C with 1.5 mol% catalyst and 12 h reaction time .
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Conduct meta-analysis of existing data with attention to:
- Assay conditions (pH, ionic strength).
- Enzyme source (recombinant vs. tissue-extracted).
- Negative controls (e.g., solvent-only baselines).
- Replicate experiments using standardized protocols (e.g., ATPase inhibition assay at pH 7.4, 25°C) and compare with structurally analogous thiadiazoles (e.g., 5-phenyl derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
